molecular formula C5H11ClFN B2404948 (1S,2R)-2-Fluorocyclopentan-1-amine hydrochloride CAS No. 932706-27-9

(1S,2R)-2-Fluorocyclopentan-1-amine hydrochloride

Cat. No.: B2404948
CAS No.: 932706-27-9
M. Wt: 139.6
InChI Key: ZJXOEOALNHXCOE-JBUOLDKXSA-N
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Description

(1S,2R)-2-Fluorocyclopentan-1-amine hydrochloride is a chiral compound with significant potential in various fields of scientific research. The compound is characterized by its unique stereochemistry, where the fluorine atom and the amine group are positioned on a cyclopentane ring. This specific arrangement imparts distinct chemical and physical properties to the compound, making it a valuable building block in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-Fluorocyclopentan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclopentane derivative.

    Fluorination: Introduction of the fluorine atom is achieved through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Amination: The amine group is introduced via reductive amination, where a carbonyl precursor is reacted with an amine source in the presence of a reducing agent like sodium cyanoborohydride.

    Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as chiral HPLC or crystallization with a chiral resolving agent.

    Hydrochloride Formation: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. High-throughput screening methods and continuous flow chemistry are often employed to optimize reaction conditions and improve yield and purity. The use of automated systems and advanced purification techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-Fluorocyclopentan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like thiols, amines, and alcohols.

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Secondary and tertiary amines.

    Substitution: Corresponding substituted cyclopentane derivatives.

Scientific Research Applications

(1S,2R)-2-Fluorocyclopentan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug discovery and development.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (1S,2R)-2-Fluorocyclopentan-1-amine hydrochloride is not fully understood. its unique stereochemistry and functional groups suggest that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can modulate the biological activity of the compound and its derivatives.

Comparison with Similar Compounds

Similar Compounds

    (1S,2R)-(+)-Ephedrine Hydrochloride: A chiral compound with similar stereochemistry but different functional groups.

    (1S,2R)-(+)-Norephedrine: Another chiral amine with a similar cyclopentane ring structure.

Uniqueness

(1S,2R)-2-Fluorocyclopentan-1-amine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound in the design of new pharmaceuticals and advanced materials.

Properties

IUPAC Name

(1S,2R)-2-fluorocyclopentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN.ClH/c6-4-2-1-3-5(4)7;/h4-5H,1-3,7H2;1H/t4-,5+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXOEOALNHXCOE-JBUOLDKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H](C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932706-27-9
Record name (1S,2R)-2-fluorocyclopentan-1-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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